N'',N'''-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide
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Overview
Description
N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two 3,5-dichloro-2-hydroxyphenyl groups attached to a carbonic dihydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and carbonic dihydrazide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or disrupt microbial cell walls, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-dibenzyl-N,N′-bis[(3,5-dichloro-2-hydroxyphenyl)methylene]-1,2-diaminoethane: A similar compound used in polymer chemistry.
N,N′-(2,2-dimethylpropylene)-bis(3,5-di-tert-butylsalicylideneimine): Another related compound with applications in coordination chemistry.
Uniqueness
N’‘,N’‘’-Bis[(3,5-dichloro-2-hydroxyphenyl)methylene]carbonic dihydrazide is unique due to its specific combination of dichloro-hydroxyphenyl groups and carbonic dihydrazide core
Properties
Molecular Formula |
C15H10Cl4N4O3 |
---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
1,3-bis[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C15H10Cl4N4O3/c16-9-1-7(13(24)11(18)3-9)5-20-22-15(26)23-21-6-8-2-10(17)4-12(19)14(8)25/h1-6,24-25H,(H2,22,23,26)/b20-5+,21-6+ |
InChI Key |
NQVITINMBMVXCA-FKGLALOMSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |
Origin of Product |
United States |
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